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FOBISIN 101 (Cat. No.: DC21019, Cas No.: 1370281-06-3) was identified as a 14-3-3 protein-protein

interaction inhibitor through a fluorescence polarization-based screen of the LOPAC library, targeting the

disruption of the 14-3-3γ interaction with a pS259-Raf-1 peptide [1].

Core Chemical Characteristics [2]:

Chemical Name: Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-
oxidopyridin-2-yl]diazenyl]benzoate

SMILES: P(=O)([O-])(O)OCC1C(/N=N/C2C=CC(C(=O)[O-])=CC=2)=NC(C)=C(C=1C=O)
[O-].[Na+].[Na+].[Na+]

Formula: C15H11N3Na3O8P
Molecular Weight: 461.206 g/mol

Purity: >98%
Storage: 2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO

Mechanism of Action & Structural Basis

FOBISIN 101 functions as a pan-14-3-3 inhibitor by binding within the conserved amphipathic groove of

14-3-3 proteins, thereby disrupting interactions with client proteins [1].

Primary Target: The phosphoserine/phosphothreonine-binding groove of 14-3-3 proteins [1].

Key Structural Insight: Crystallographic studies (PDB ID: 3RDH) revealed an unexpected X-ray-
induced covalent modification. The double bond in FOBISIN 101 was reduced, leading to a

covalent linkage between its pyridoxal-phosphate moiety and Lys120 in the binding groove of 14-3-
3ζ. This event causes persistent inactivation of 14-3-3 [1] [3] [4].
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Critical Binding Interactions: The phosphate group of FOBISIN 101 interacts with the side chains of

Lys49 and Asn173 of 14-3-3ζ. Mutagenesis studies confirm that residues Arg56 and Arg60 are also
important for binding the native, uncleaved molecule [1].

The diagram below illustrates the covalent inhibition mechanism of FOBISIN 101 and its functional impact

on 14-3-3 protein interactions.

1. Initial Non-covalent Binding

2. X-ray Induced Covalent Inhibition3. Functional Consequences
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Quantitative Efficacy & Functional Data

FOBISIN 101 demonstrates efficacy in disrupting 14-3-3 interactions across multiple isoforms and client

proteins. The table below summarizes key quantitative data from biochemical and functional assays.
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Assay Type Target Interaction
14-3-3
Isoform(s)

Reported IC₅₀ /
Efficacy

Citation

Fluorescence
Polarization

Binding to pS259-Raf-1

peptide

γ Identified as a hit from

LOPAC library screen

[1]

ELISA Binding to PRAS40 ζ 9.3 µM [2] [1]

ELISA Binding to PRAS40 γ 16.4 µM [2] [1]

Functional Assay Stimulation of ExoS ADP-

ribosyltransferase

All seven

isoforms

6 - 19 µM (pan-

inhibitor)

[1]

GST Pull-Down Binding to Raf-1 All seven

isoforms

Dose-dependent

disruption

[1]

Experimental Protocols & Validation

Detailed methodologies from key experiments are provided to facilitate experimental replication and design.

Primary Screening Assay (Fluorescence Polarization)

The initial identification of FOBISIN 101 was performed using a fluorescence polarization-based 14-3-3

binding assay [1].

Target: Interaction between 14-3-3γ and a fluorescein-labeled pS259-Raf-1 peptide.
Library: The LOPAC (Library of Pharmacologically Active Compounds) library was screened for

compounds that disrupt this interaction.
Hit Validation: Initial hits were confirmed using full-length client protein binding assays (e.g., GST

pull-down) to rule out artifacts specific to peptide binding [1].

GST Fusion Protein Affinity Chromatography

This assay validated FOBISIN 101's ability to disrupt interactions with full-length client proteins [1].
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Procedure: Cell lysates containing client proteins (e.g., Raf-1, PRAS40) are incubated with GST-14-

3-3 bound to glutathione beads.
Inhibition Test: Increasing concentrations of FOBISIN 101 (or a control peptide like R18) are added

to the lysate-bead mixture.
Analysis: After incubation and washing, bound client proteins are eluted and detected by

immunoblotting. A dose-dependent decrease in client protein bound to the beads indicates effective
inhibition [1].

Exoenzyme S (ExoS) ADP-Ribosyltransferase Functional Assay

This functional assay measures the ability of 14-3-3 to act as a cofactor for ExoS, a bacterial ADP-

ribosyltransferase [1].

Principle: 14-3-3 proteins strongly stimulate the ADP-ribosyltransferase activity of ExoS.
Protocol: The assay mixture contains ExoS, 14-3-3, and FOBISIN 101. The transfer of ADP-ribose to

a target protein is measured.
Output: Inhibition of 14-3-3/ExoS interaction by FOBISIN 101 results in a dose-dependent decrease

in ADP-ribosyltransferase activity, providing a functional IC₅₀ value [1].

Crystallography (PDB 3RDH)

The crystal structure of 14-3-3ζ in complex with FOBISIN 101 was solved to a resolution of 2.39 Å [1] [3].

Crystallization: FOBISIN 101 was soaked into pre-formed crystals of 14-3-3ζ.

Data Collection: Synchrotron radiation was used. A notable color change in the crystals (orange →
brownish → yellow → colorless) during data collection indicated a radiation-induced chemical

reaction.
Structure Determination: The solved structure revealed the covalent adduct formed between the

pyridoxal-phosphate moiety of FOBISIN 101 and Lys120 in the binding groove [1] [3].

Therapeutic Potential & Research Applications

FOBISIN 101 is primarily a research tool for probing 14-3-3 biology, with potential for future therapeutic

development [1] [5].
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Research Use: For in vitro studies to investigate the functional consequences of disrupting specific

14-3-3-dependent pathways in signaling, apoptosis, and cell cycle regulation [2] [1].
Therapeutic Implications: The unique mechanism of X-ray-induced covalent inhibition suggests

potential for development as a radiation-triggered therapeutic agent, particularly in cancer, where
14-3-3 proteins (especially the ζ isoform) are often overexpressed and associated with poor

prognosis [1] [5].
Target Validation: Studies have established that inhibiting 14-3-3 interactions (e.g., using FOBISIN
101 or peptides) can sensitize cancer cells to apoptosis and chemotherapy, validating 14-3-3 as a
promising therapeutic target [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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